molecular formula C26H33NO6 B193137 cis Lacidipine CAS No. 103890-79-5

cis Lacidipine

Cat. No.: B193137
CAS No.: 103890-79-5
M. Wt: 455.5 g/mol
InChI Key: GKQPCPXONLDCMU-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis Lacidipine involves the reaction of a t-butoxy carbonyl methyl aryl phosphonium halide with o-phthalaldehyde, followed by a reaction with ethyl-3-amino crotonate . This process yields the desired dihydropyridine structure essential for its pharmacological activity.

Industrial Production Methods: In industrial settings, this compound is often prepared using nanosuspension techniques to enhance its solubility and dissolution rate. One such method is the antisolvent sonoprecipitation technique, which involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosized particles . This method significantly improves the bioavailability of this compound.

Chemical Reactions Analysis

Phototransformation

Exposure to UV light induces structural isomerization in Lacidipine. The active trans isomer undergoes photodegradation to form the cis configuration, which is pharmacologically inactive .

Reaction Type Conditions Products Key Findings
Trans-to-Cis IsomerizationUV light (254–365 nm)cis Lacidipine- First-order kinetics with a degradation rate of 0.012 h⁻¹ .
Photoproducts (unidentified)- Reaction is irreversible under prolonged exposure .

Oxidation

This compound is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or peroxides.

Reagent/Condition Products Analytical Methods Observations
Hydrogen Peroxide (H₂O₂)Oxidized derivativesHPLC, LC-MS - Formation of polar degradation products with altered retention times .
Atmospheric OxygenEpoxides, hydroxylated compoundsSpectrophotometry - Slow oxidation under ambient conditions; accelerated at elevated temperatures .

Degradation Under Acidic and Alkaline Conditions

The compound degrades in extreme pH environments, with distinct pathways in acidic vs. alkaline media.

Condition Degradation Pathway Major Products Kinetics
Acidic (HCl, pH 1–3)Hydrolysis of ester groupsDicarboxylic acid derivatives- Pseudo-first-order kinetics with half-life of 12–24 hours .
Alkaline (NaOH, pH 10–12)De-esterification and ring openingAmine intermediates- Faster degradation than in acidic conditions (half-life < 6 hours) .

Thermal Degradation

Elevated temperatures accelerate decomposition, even in the absence of light or oxygen.

Temperature Degradation Products Stability Mechanism
60–80°CPyridine derivativesThermolabile- Radical-mediated breakdown of the dihydropyridine ring .
>100°CCarbonized residuesUnstable- Complete decomposition observed within 1 hour .

Interaction with Excipients and Stabilizers

In pharmaceutical formulations, this compound’s stability depends on excipient compatibility.

Excipient Effect on Stability Recommendations
Polyvinylpyrrolidone (PVP)Reduces photodegradationUse in solid dispersions .
LactoseAccelerates hydrolysis in humid conditionsAvoid in high-humidity formulations .

Key Research Findings

  • Photostability : this compound is more stable in opaque packaging, with <5% degradation after 6 months under dark conditions .

  • Antioxidant Additives : Ascorbic acid or α-tocopherol reduces oxidative degradation by 40–60% .

  • pH-Dependent Solubility : Degradation rates correlate inversely with solubility; micellar solubilization enhances stability .

Scientific Research Applications

Pharmacological Studies

Cis Lacidipine has been extensively studied for its antihypertensive effects. Clinical trials have demonstrated its efficacy in lowering blood pressure compared to other antihypertensive agents such as atenolol. The European Lacidipine Study on Atherosclerosis (ELSA) indicated that this compound not only reduces blood pressure but also slows the progression of carotid artery intima-media thickness, a marker for atherosclerosis.

Biological Research

Research has highlighted this compound's potential beyond hypertension management. It exhibits antioxidant properties that may help prevent oxidative stress-related cardiovascular diseases. Studies suggest that it reduces reactive oxygen species formation and inhibits inflammatory processes within vascular tissues. Furthermore, it has been shown to enhance endothelial cell viability under oxidative stress conditions.

Industrial Applications

Due to its enhanced solubility and dissolution properties, this compound is being explored for advanced drug delivery systems. Its lipophilicity allows for better interaction with biological membranes, making it a valuable candidate for developing novel pharmaceutical formulations.

Case Study 1: Efficacy in Hypertension Management

A randomized controlled trial involving 300 patients demonstrated that those treated with this compound experienced a significant reduction in systolic and diastolic blood pressure compared to those receiving placebo treatment over a 12-week period. The average reduction was approximately 15 mmHg systolic and 10 mmHg diastolic .

Case Study 2: Effects on Atherosclerosis

In the ELSA study, patients treated with this compound showed a slower progression of carotid artery intima-media thickness compared to those treated with atenolol over three years. This suggests potential benefits in preventing cardiovascular events related to atherosclerosis.

Biological Activity

Cis lacidipine is a dihydropyridine calcium channel blocker (CCB) that has garnered attention for its multifaceted biological activities, particularly in the context of cardiovascular health. This article explores the biological activity of this compound, focusing on its antihypertensive effects, antioxidant properties, and potential anti-atherosclerotic mechanisms.

Overview of this compound

This compound is known for its high lipid solubility and long duration of action, which allows for once-daily oral administration. Unlike other CCBs, it exhibits a slow onset of action, minimizing the risk of reflex tachycardia. Its primary mechanism involves selective inhibition of L-type calcium channels, leading to vasodilation and subsequent reductions in blood pressure.

Antihypertensive Effects

This compound has demonstrated significant efficacy in managing hypertension across various populations. In randomized controlled trials, doses ranging from 2 to 6 mg daily have shown comparable antihypertensive effects to other long-acting dihydropyridine CCBs and thiazide diuretics. Notably, it has been effective in elderly patients and those with type 2 diabetes mellitus .

Table 1: Summary of Clinical Trials on this compound

StudyPopulationDoseDurationOutcome
ELSA Study2334 hypertensive patients4-6 mg/day4 yearsReduced atherosclerotic progression compared to atenolol
Randomized TrialElderly patients2-6 mg/dayVariesSimilar efficacy to other antihypertensives
Long-term StudyPatients with isolated systolic hypertension4-5 yearsLong-termSimilar cardiovascular event rates to chlorthalidone

Antioxidant Properties

This compound exhibits antioxidant activity that surpasses that of other dihydropyridine CCBs. This property is particularly relevant in the context of cardiovascular diseases, where oxidative stress plays a critical role in endothelial dysfunction and atherogenesis. The antioxidant mechanism is believed to involve the reduction of reactive oxygen species (ROS) and modulation of endothelial nitric oxide synthase (eNOS) activity .

Anti-Atherogenic Mechanisms

Research indicates that this compound may have protective effects against atherosclerosis. A study using apoE-deficient mice—a model for human atherosclerosis—showed that this compound administration significantly reduced the extent of atherosclerotic lesions in the aorta without altering plasma lipid levels. The treatment also resulted in decreased plasma concentrations of endothelin, a proatherogenic peptide .

Case Study: ApoE-Deficient Mouse Model

In a controlled study involving apoE-deficient mice:

  • Dosage : Mice were administered lacidipine at doses of 0.3, 1.0, and 3.0 mg/kg.
  • Duration : Treatment lasted for 10 weeks.
  • Findings : There was a dose-dependent reduction in the size of atherosclerotic lesions and plasma endothelin levels.

Q & A

Q. What experimental methodologies are used to elucidate cis Lacidipine's mechanism of action as a calcium channel antagonist?

Basic Research Focus
To study this compound's mechanism, researchers employ radioligand binding assays to measure its affinity for L-type calcium channels in vascular smooth muscle. Functional assays, such as measuring inhibition of potassium-evoked contractions in isolated rat aorta, provide kinetic parameters (e.g., association/dissociation constants) . In silico molecular dynamics simulations further clarify interactions with lipid bilayers and conformational changes in membrane-bound states . These methods are complemented by electrophysiological studies to assess voltage-dependent channel blocking.

Q. How should clinical trials be designed to evaluate this compound's efficacy in hypertensive populations?

Basic Research Focus
Trials should follow randomized controlled trial (RCT) protocols with double-blinding to minimize bias. Key endpoints include systolic/diastolic blood pressure reduction and safety metrics (e.g., adverse events). Stratify participants by hypertension severity and comorbidities. Use meta-analytical frameworks (e.g., Cochrane Collaboration guidelines) to systematically aggregate data from databases like Medline, Embase, and CNKI, ensuring heterogeneity testing (I² statistic) and sensitivity analysis . Include placebo or active comparators (e.g., other dihydropyridines) for relative efficacy assessment.

Q. How can contradictory findings regarding this compound's antioxidant effects in oxidative lung injury models be resolved?

Advanced Research Focus
Contradictions arise from variations in model systems (e.g., favipiravir-induced vs. ischemia-reperfusion injury) and antioxidant markers measured (e.g., tGSH vs. SOD/CAT). Researchers should:

  • Standardize protocols for oxidative stress induction and sampling timelines.
  • Compare results across multiple models (e.g., lung, liver, cardiac tissues) to identify tissue-specific effects .
  • Use multivariate regression to isolate confounding variables (e.g., dosing schedules, co-administered drugs like TPP/ATP). Replicate studies under controlled CYP3A4 activity conditions to rule out metabolic interference .

Q. What advanced techniques are optimal for studying this compound's interactions with biological membranes?

Advanced Research Focus
Molecular dynamics (MD) simulations with lipid bilayers (e.g., DPPC membranes) reveal conformational changes and localization patterns. Neutron scattering and fluorescence anisotropy quantify membrane fluidity alterations. Langmuir monolayer techniques assess drug-lipid packing efficiency. In vivo, use confocal microscopy with fluorescently tagged Lacidipine analogs to track subcellular distribution in vascular tissues .

Q. How does CYP3A4 metabolism influence this compound's drug interaction profile?

Advanced Research Focus
CYP3A4 inhibition (e.g., by ritonavir) increases this compound exposure, risking hypotension. Employ pharmacokinetic modeling (e.g., nonlinear mixed-effects models) to predict AUC changes. In vitro microsomal assays quantify metabolite formation (pyridine derivatives). Clinically, monitor patients on concurrent CYP3A4 substrates using therapeutic drug monitoring (TDM) and adjust doses via Bayesian forecasting .

Q. What statistical approaches are critical for meta-analyses of this compound's clinical trial data?

Basic Research Focus
Use RevMan or R packages (e.g., metafor) to calculate pooled effect sizes (risk ratios or mean differences). Apply random-effects models if heterogeneity exists (I² > 50%). Perform funnel plots and Egger’s regression to detect publication bias. Subgroup analyses by ethnicity (e.g., Chinese vs. European cohorts) and sensitivity analyses excluding low-quality RCTs enhance robustness .

Q. How can computational modeling predict this compound's calcium channel binding dynamics?

Advanced Research Focus
Homology modeling reconstructs L-type channel structures based on cryo-EM data. Docking simulations (e.g., AutoDock Vina) identify binding pockets, while steered MD evaluates force profiles during ligand-channel dissociation. Validate predictions with patch-clamp electrophysiology to correlate in silico binding energies with IC₅₀ values .

Q. What parameters define dose-response relationships in preclinical this compound studies?

Basic Research Focus
Establish log-dose curves in hypertensive animal models (e.g., SHR rats) with endpoints like blood pressure reduction and heart rate variability. Calculate ED₅₀ and assess toxicity via histopathology (e.g., renal/hepatic function). Use Hill equation modeling to compare efficacy across enantiomers (cis vs. trans configurations) .

Q. How do structural modifications of this compound alter its pharmacodynamics?

Advanced Research Focus
Synthesize analogs with substitutions at the dihydropyridine ring or ester groups. Test vasodilatory potency in aortic ring assays and antioxidant capacity in H₂O₂-stressed endothelial cells. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. X-ray crystallography of drug-channel complexes identifies critical binding residues .

Q. What methodologies assess long-term safety of this compound in hypertension management?

Basic Research Focus
Conduct post-marketing surveillance (Phase IV trials) with registries tracking adverse events (e.g., edema, hypotension). Cohort studies with matched controls evaluate rare outcomes (e.g., pulmonary toxicity). Use propensity score matching to adjust for confounders like age and polypharmacy. Regular liver/kidney function panels and ECG monitoring are essential .

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514462
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103890-79-5
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis Lacidipine
Reactant of Route 2
Reactant of Route 2
cis Lacidipine
Reactant of Route 3
Reactant of Route 3
cis Lacidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
cis Lacidipine
Reactant of Route 5
Reactant of Route 5
cis Lacidipine
Reactant of Route 6
Reactant of Route 6
cis Lacidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.